Heptane-4-thiol
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Overview
Description
Heptane-4-thiol, also known as 4-Heptanethiol, is an organic compound with the molecular formula C7H16S. It is a thiol, characterized by the presence of a sulfhydryl (–SH) group attached to the fourth carbon of a heptane chain. Thiols are known for their distinctive odors, often described as resembling that of garlic or rotten eggs. This compound is used in various chemical processes and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-4-thiol can be synthesized through several methods. One common approach involves the reaction of heptane with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thiol esters, which are prepared from carboxylic acids and thiols using coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Heptane-4-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R–S–S–R’) using oxidizing agents like bromine or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can react with aldehydes and ketones to form thioacetals, which are less stable compared to acetals.
Common Reagents and Conditions:
Oxidation: Bromine (Br2), Iodine (I2)
Reduction: Zinc (Zn), Acid (H+)
Substitution: Aldehydes, Ketones
Major Products:
Oxidation: Disulfides (R–S–S–R’)
Reduction: Thiols (R–SH)
Substitution: Thioacetals
Scientific Research Applications
Heptane-4-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential antioxidant properties due to its ability to remove free radicals.
Industry: Utilized in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of heptane-4-thiol involves its sulfhydryl (–SH) group, which can participate in thiol-disulfide exchange reactions. This process is fundamental in many enzymatic activities and cellular functions. The compound can act as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Heptane-4-thiol can be compared with other thiols such as:
1-Heptanethiol (Heptyl mercaptan): Similar structure but with the –SH group attached to the first carbon.
1-Hexanethiol: Shorter carbon chain with the –SH group attached to the first carbon.
1-Octanethiol: Longer carbon chain with the –SH group attached to the first carbon.
Uniqueness: this compound is unique due to the position of its sulfhydryl group on the fourth carbon, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties and chemical behavior compared to other thiols.
Properties
IUPAC Name |
heptane-4-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLGIZOGDFCNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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